molecular formula C26H27N3OS2 B15104158 3-Isobutyl-5-((3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 307953-09-9

3-Isobutyl-5-((3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B15104158
CAS No.: 307953-09-9
M. Wt: 461.6 g/mol
InChI Key: CANLKSNAGNMGCZ-XKZIYDEJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-5-((3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-mesityl-1-phenyl-1H-pyrazol-4-carbaldehyde with 3-isobutyl-2-thioxothiazolidin-4-one under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-5-((3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding thiazolidinones.

    Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidinones.

Scientific Research Applications

3-Isobutyl-5-((3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.

    Industrial Applications: It may be explored for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Isobutyl-5-((3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the mesityl and pyrazolyl groups, which contribute to its distinct biological activities and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity towards molecular targets.

Properties

CAS No.

307953-09-9

Molecular Formula

C26H27N3OS2

Molecular Weight

461.6 g/mol

IUPAC Name

(5Z)-3-(2-methylpropyl)-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3OS2/c1-16(2)14-28-25(30)22(32-26(28)31)13-20-15-29(21-9-7-6-8-10-21)27-24(20)23-18(4)11-17(3)12-19(23)5/h6-13,15-16H,14H2,1-5H3/b22-13-

InChI Key

CANLKSNAGNMGCZ-XKZIYDEJSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)C

Origin of Product

United States

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